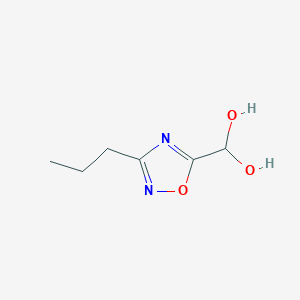

(3-Propyl-1,2,4-oxadiazol-5-yl)methanediol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-propyl-1,2,4-oxadiazol-5-yl)methanediol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-2-3-4-7-5(6(9)10)11-8-4/h6,9-10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYYOGZJIRVJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)C(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis of 3 Propyl 1,2,4 Oxadiazol 5 Yl Methanediol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of (3-Propyl-1,2,4-oxadiazol-5-yl)methanediol, providing insights into its proton and carbon framework, as well as the dynamic processes it undergoes in solution.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the propyl group, the methanediol (B1200039) proton, and the hydroxyl protons.

The propyl group is expected to show a characteristic spin-spin coupling pattern. The terminal methyl (CH₃) protons are anticipated to appear as a triplet at approximately 0.9-1.0 ppm due to coupling with the adjacent methylene (B1212753) protons. The central methylene (CH₂) protons of the propyl group are expected to resonate as a sextet in the range of 1.7-1.8 ppm, arising from coupling to both the terminal methyl and the adjacent methylene protons. The methylene protons directly attached to the C3 position of the oxadiazole ring are predicted to be the most deshielded of the propyl chain, appearing as a triplet around 2.8-3.0 ppm. The typical vicinal coupling constant (³J) for the propyl group is expected to be in the range of 7.0-7.5 Hz.

The methanediol proton (-CH(OH)₂) is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is predicted to be in the range of 5.5-6.0 ppm, influenced by the electron-withdrawing nature of the adjacent oxadiazole ring and the two hydroxyl groups.

The hydroxyl protons (-OH) of the geminal diol are expected to produce a broad singlet. The chemical shift of this signal is highly variable and depends on factors such as concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. In the presence of D₂O, this signal would disappear due to proton-deuterium exchange.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Propyl-CH₃ | 0.9 - 1.0 | Triplet | 7.0 - 7.5 |

| Propyl-CH₂ (central) | 1.7 - 1.8 | Sextet | 7.0 - 7.5 |

| Propyl-CH₂ (adjacent to ring) | 2.8 - 3.0 | Triplet | 7.0 - 7.5 |

| Methanediol-CH | 5.5 - 6.0 | Singlet | N/A |

| Hydroxyl-OH | Variable | Broad Singlet | N/A |

Carbon-13 NMR (¹³C NMR) and Heteronuclear Correlation Spectroscopiesresearchgate.net

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The two carbons of the 1,2,4-oxadiazole (B8745197) ring are expected to resonate at low field due to their heterocyclic and unsaturated nature. The C3 carbon, attached to the propyl group, is predicted to appear in the range of 168-172 ppm, while the C5 carbon, bearing the methanediol group, is anticipated to be even more deshielded, with a chemical shift in the region of 175-180 ppm.

The carbons of the propyl group will appear at higher field. The terminal methyl carbon (CH₃) is expected around 13-14 ppm. The central methylene carbon (CH₂) is predicted to be in the range of 20-22 ppm, and the methylene carbon attached to the oxadiazole ring is expected around 28-30 ppm.

The methanediol carbon (-CH(OH)₂) is predicted to have a chemical shift in the range of 85-95 ppm, characteristic of a carbon atom bonded to two oxygen atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Propyl-CH₃ | 13 - 14 |

| Propyl-CH₂ (central) | 20 - 22 |

| Propyl-CH₂ (adjacent to ring) | 28 - 30 |

| Oxadiazole-C3 | 168 - 172 |

| Oxadiazole-C5 | 175 - 180 |

| Methanediol-C | 85 - 95 |

Heteronuclear correlation spectroscopies , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in confirming these assignments. An HSQC experiment would show correlations between each proton and the carbon to which it is directly attached. For instance, the triplet at ~2.9 ppm would correlate with the carbon signal at ~29 ppm. An HMBC experiment would reveal longer-range couplings (over two or three bonds), which is crucial for establishing the connectivity of the molecule. Key HMBC correlations would be expected between the methylene protons at ~2.9 ppm and the C3 of the oxadiazole ring, and between the methanediol proton at ~5.7 ppm and the C5 of the oxadiazole ring.

Dynamic NMR Studies of Geminal Diol Interconversionacs.org

The geminal diol moiety of this compound exists in equilibrium with its corresponding aldehyde, 3-propyl-1,2,4-oxadiazole-5-carbaldehyde (B3080443), in the presence of water. This dynamic equilibrium can be studied using NMR spectroscopy. The rate of interconversion is often temperature and pH-dependent.

At room temperature, in a suitable solvent, the exchange between the diol and aldehyde forms may be slow on the NMR timescale, allowing for the observation of distinct signals for both species. However, it is more likely that the equilibrium lies heavily on the side of the geminal diol, especially in aqueous solutions.

The exchange of the hydroxyl protons with residual water in the solvent or with each other is typically fast, leading to a single, broad -OH signal. Variable temperature NMR studies could provide information on the kinetics of this exchange process. At lower temperatures, the exchange rate would decrease, potentially leading to a sharpening of the hydroxyl signal and, in some cases, the observation of coupling between the hydroxyl protons and the methanediol proton. Conversely, at higher temperatures, the exchange rate would increase, leading to further broadening of the hydroxyl signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic fingerprint of the molecule, offering valuable information about the functional groups present and their chemical environment.

Characteristic Absorption Bands for 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is expected to exhibit several characteristic vibrational modes. The C=N stretching vibrations are predicted to appear in the region of 1600-1650 cm⁻¹. The C-O stretching within the ring is expected to produce a band in the 1200-1250 cm⁻¹ range. Ring breathing and deformation modes are also expected at lower frequencies, typically in the 800-1100 cm⁻¹ region. These bands collectively provide a unique signature for the 1,2,4-oxadiazole core of the molecule.

Identification of Hydroxyl Stretching Frequencies and Hydrogen Bonding

The most prominent feature in the IR spectrum of this compound is expected to be the O-H stretching vibration of the geminal diol's hydroxyl groups. Due to hydrogen bonding, this will likely appear as a broad and intense absorption band in the region of 3200-3500 cm⁻¹.

The nature of this hydrogen bonding can be either intramolecular (between the two hydroxyl groups on the same carbon) or intermolecular (between different molecules). Intramolecular hydrogen bonding in simple geminal diols is generally considered to be weak due to the strained four-membered ring that would be formed. Therefore, intermolecular hydrogen bonding is expected to be the dominant interaction, leading to the formation of associated species in the condensed phase.

The presence and nature of hydrogen bonding can be further investigated by dilution studies in a non-polar solvent. Upon dilution, the intensity of the broad band associated with intermolecular hydrogen bonding would decrease, while a sharper band at higher frequency (around 3600-3650 cm⁻¹), corresponding to free (non-hydrogen-bonded) hydroxyl groups, would emerge or increase in intensity.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (hydrogen-bonded) | 3200 - 3500 | Broad, Strong (IR) |

| C-H stretch (propyl) | 2850 - 2960 | Medium-Strong (IR, Raman) |

| C=N stretch (oxadiazole) | 1600 - 1650 | Medium (IR, Raman) |

| C-O stretch (oxadiazole ring) | 1200 - 1250 | Strong (IR) |

| C-O stretch (geminal diol) | 1000 - 1100 | Strong (IR) |

| Oxadiazole ring modes | 800 - 1100 | Medium (IR, Raman) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of unknown compounds. pittcon.org For this compound, MS would provide critical data for confirming its elemental composition and connectivity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular mass of a compound, which in turn allows for the confident assignment of its molecular formula. nih.govmeasurlabs.com For this compound (C₆H₁₀N₂O₃), HRMS would distinguish its elemental composition from other isomers or compounds with the same nominal mass.

Illustrative HRMS Data for this compound

| Ion Type | Theoretical Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 175.0764 |

| [M+Na]⁺ | 197.0584 |

This high level of mass accuracy is indispensable for confirming the identity of novel compounds in complex matrices or verifying the outcome of a chemical synthesis. mdpi.com

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov This technique is invaluable for confirming the connectivity of atoms within a molecule. The fragmentation of 1,2,4-oxadiazoles under electron impact ionization is known to proceed via characteristic cleavage of the heterocyclic ring. researchgate.netnih.gov

For this compound, the primary fragmentation pathways would likely involve the cleavage of the N-O and C-C bonds of the oxadiazole ring. The geminal diol moiety is expected to readily lose a molecule of water.

Plausible Fragmentation Pattern: A significant fragmentation pathway for 1,2,4-oxadiazoles involves the cleavage of the 1-5 and 3-4 bonds of the ring. researchgate.net The fragmentation of the propyl side chain and the loss of water from the methanediol group would also produce characteristic ions.

Hypothetical Tandem MS Fragmentation Data for [M+H]⁺ (m/z 175.0764)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |

|---|---|---|---|

| 175.0764 | 157.0658 | H₂O | Loss of water from gem-diol |

| 175.0764 | 114.0655 | C₂H₅NO | Cleavage of propyl chain and diol |

| 175.0764 | 99.0550 | C₃H₆O₂ | Loss of propyl group and CO |

| 157.0658 | 114.0550 | C₃H₅ | Fragmentation of the propyl-oxadiazole aldehyde |

By analyzing these fragmentation patterns, the specific arrangement of the propyl group, the oxadiazole ring, and the methanediol can be unequivocally confirmed. chromatographyonline.com

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Determination of Solid-State Molecular Conformation and Geometry

X-ray diffraction analysis would reveal the precise molecular geometry of this compound. The 1,2,4-oxadiazole ring is expected to be largely planar. researchgate.net The geometry around the carbon atom of the methanediol group would be tetrahedral, consistent with sp³ hybridization. The propyl group would likely adopt a staggered conformation to minimize steric strain.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of a crystal lattice is dictated by a network of intermolecular interactions. dntb.gov.ua For this compound, several key interactions would be anticipated and could be precisely mapped using X-ray diffraction.

Hydrogen Bonding: The two hydroxyl groups of the geminal diol moiety are potent hydrogen bond donors. They would form strong intermolecular hydrogen bonds with the nitrogen and oxygen atoms of the 1,2,4-oxadiazole ring of neighboring molecules, which act as hydrogen bond acceptors. rsc.org This network of hydrogen bonds is expected to be a dominant force in the crystal packing.

π-π Stacking: The planar, electron-deficient 1,2,4-oxadiazole rings can engage in π-π stacking interactions, which are common in the crystal structures of heterocyclic compounds and contribute to lattice stability. acs.orgacs.orgnih.gov The distance between stacked rings is typically in the range of 3.3 to 3.8 Å.

Expected Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | O-H (diol) | N (oxadiazole) | 2.7 - 3.1 | Primary driver of crystal packing |

| Hydrogen Bond | O-H (diol) | O (oxadiazole) | 2.7 - 3.1 | Contributes to packing stability |

| Hydrogen Bond | O-H (diol) | O-H (diol) | 2.7 - 3.2 | Formation of hydrogen-bonded chains/dimers |

| π-π Stacking | Oxadiazole Ring | Oxadiazole Ring | 3.3 - 3.8 | Stabilizes layered structures |

Crystallographic Insights into Geminal Diol Stability

Geminal diols are often considered unstable intermediates that readily dehydrate to form the corresponding carbonyl compound. wikipedia.org However, their stability can be significantly enhanced by the presence of electron-withdrawing groups attached to the diol-bearing carbon. libretexts.orgquora.com

The 1,2,4-oxadiazole ring is a heterocyclic system with a significant electron-withdrawing character due to the presence of electronegative nitrogen and oxygen atoms. This electronic effect would stabilize the geminal diol group in this compound by reducing the electron density at the central carbon, thus disfavoring the elimination of water. echemi.com

Single-crystal X-ray diffraction provides direct evidence for the stability of the geminal diol in the solid state. pageplace.deresearchgate.net The crystallographic data would confirm the presence of two distinct C-O single bonds and two O-H groups on the same carbon. Furthermore, the analysis of the hydrogen bonding network involving the diol's hydroxyl groups would offer crucial insights into the intermolecular forces that contribute to its stabilization within the crystal lattice. researchgate.net The presence of strong, directional hydrogen bonds can "lock" the geminal diol in a stable conformation, preventing its dehydration.

Theoretical and Computational Chemistry Approaches for 3 Propyl 1,2,4 Oxadiazol 5 Yl Methanediol

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propyl and methanediol (B1200039) substituents allows (3-Propyl-1,2,4-oxadiazol-5-yl)methanediol to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and the energy barriers to interconversion.

By systematically rotating the single bonds in the molecule, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. For this compound, key rotations would include the bond connecting the methanediol group to the oxadiazole ring and the bonds within the propyl chain. The identification of the global minimum energy conformer provides the most likely structure of the molecule in its ground state. The energy differences between conformers and the rotational barriers between them are important for understanding the molecule's dynamic behavior.

Table 3: Illustrative Relative Energies of Conformers of this compound This table presents hypothetical data for illustrative purposes.

| Conformer | Intramolecular H-Bond | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Yes (OH...N) | 0.00 |

| 2 | Yes (OH...O) | 1.25 |

Computational Studies of Reaction Mechanisms and Kinetics

Theoretical and computational chemistry provide powerful tools for elucidating the complex reaction mechanisms and kinetic profiles of molecules like this compound. These methods allow for the investigation of transient species and transition states that are often difficult or impossible to observe experimentally.

Modeling the Hydration-Dehydration Equilibrium of the Methanediol Moiety

The methanediol group at the C5 position of the oxadiazole ring is in a dynamic equilibrium with its dehydrated form, 3-propyl-1,2,4-oxadiazole-5-carbaldehyde (B3080443), and water. This hydration-dehydration process is critical to the compound's stability and reactivity. Computational modeling, particularly through quantum chemical simulations, offers significant insights into this equilibrium.

The decomposition of a methanediol into formaldehyde (B43269) and water is a well-studied process that serves as a model for the dehydration of the this compound moiety. nih.gov The reaction proceeds via a proton transfer from one hydroxyl group to the other, followed by the cleavage of the C-O bond. nih.gov Computational studies have shown that the presence of water molecules can significantly lower the activation energy for this process, acting as a catalyst by facilitating proton transfer through a hydrogen-bond network. nih.govresearchgate.net

Quantum chemistry calculations can determine the transition state geometries and the energy barriers for both the uncatalyzed and water-catalyzed dehydration reactions. researchgate.netresearchgate.net For this compound, modeling would involve calculating the potential energy surface for the proton transfer and subsequent water elimination. Different arrangements of catalytic water molecules, such as ring-like structures or clusters, can be modeled to find the most energetically favorable pathway. nih.gov The activation energy for the decomposition is reduced more efficiently by a water cluster than by individual water molecules forming a ring structure. nih.gov Theoretical simulations have demonstrated that hydrogen bonding with additional water molecules plays a significant role in lowering the activation energy, permitting the reaction to proceed with minimal structural change to the methanediol. nih.gov

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Key Findings |

|---|---|---|---|

| Uncatalyzed (Gas Phase) | DFT (B3LYP/6-31+G(d,p)) | ~40-45 | High energy barrier indicates slow spontaneous dehydration. |

| Single Water Molecule Catalysis | DFT (B3LYP/6-31+G(d,p)) | ~25-30 | Significant reduction in activation energy via proton relay. researchgate.net |

| Water Cluster (2-3 molecules) Catalysis | Ab initio (MP2/aug-cc-pVTZ) | ~18-22 | Further lowering of the barrier through an extended hydrogen-bond network. nih.gov |

Theoretical Exploration of 1,2,4-Oxadiazole (B8745197) Ring Reactivity Pathways

The 1,2,4-oxadiazole ring is characterized by relatively low aromaticity and a labile O-N bond, making it susceptible to various rearrangement reactions under thermal or photochemical conditions. psu.educhim.itresearchgate.net Theoretical studies are essential for understanding the mechanisms of these transformations.

Computational investigations, using methods such as the complete active space self-consistent field (CASSCF), can elucidate complex photochemical isomerization reactions. researchgate.net These studies have examined pathways including direct mechanisms, ring contraction-ring expansion, and internal cyclization, which explain the formation of various photoisomers. researchgate.net Key characteristics of the 1,2,4-oxadiazole ring's reactivity include:

Electrophilic Centers : The C3 and C5 carbons are electrophilic and susceptible to nucleophilic attack. psu.edunih.gov

Nucleophilic Center : The N4 nitrogen atom is weakly basic and nucleophilic. psu.edu

Labile O-N Bond : The weakness of the O1-N2 bond is a primary driver for ring-opening and rearrangement reactions. psu.educhim.it

A notable reaction is the Boulton-Katritzky Rearrangement (BKR), a thermal process involving an internal nucleophilic substitution. chim.it Computational modeling can map the potential energy surface of such rearrangements, identifying the transition states and intermediates involved. Furthermore, theoretical studies can substantiate the occurrence of competing reaction pathways observed in experimental settings. researchgate.net

| Reactivity Pathway | Typical Computational Method | Predicted Outcome/Insight |

|---|---|---|

| Photochemical Isomerization | CASSCF, MP2-CAS | Elucidation of pathways to 1,3,4-oxadiazoles and other isomers through conical intersections. researchgate.net |

| Thermal Rearrangement (e.g., BKR) | DFT (e.g., B3LYP) | Identification of transition states for intramolecular nucleophilic attack and ring transformation. chim.it |

| Nucleophilic Attack at C5 | DFT, Ab initio | Modeling of ring-opening reactions initiated by external nucleophiles. chim.it |

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

MEP and FMO analyses are fundamental computational tools used to predict the reactivity and interaction sites of a molecule.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is invaluable for identifying regions prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map of this compound:

Negative Potential Regions (Red/Yellow) : These areas are electron-rich and are targets for electrophiles. They would be concentrated around the oxygen atoms of the methanediol moiety and the N4 nitrogen of the oxadiazole ring.

Positive Potential Regions (Blue) : These areas are electron-deficient and are susceptible to nucleophilic attack. Such regions would be located around the hydrogen atoms of the hydroxyl groups and, to a lesser extent, the C5 carbon of the oxadiazole ring. psu.edunih.gov

Zero Potential Regions (Green) : These represent areas of neutral potential, typically found on the propyl side chain.

Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and distributions of these orbitals are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. acs.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests higher reactivity. researchgate.net For this compound, FMO analysis would help predict its behavior in pericyclic reactions and its interactions with biological macromolecules.

| Parameter | Hypothetical Value (eV) | Chemical Interpretation |

|---|---|---|

| HOMO Energy | -8.5 | Indicates moderate electron-donating capability, likely localized on the oxadiazole ring and oxygen atoms. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability, with the orbital likely distributed over the C=N bonds of the ring. |

| HOMO-LUMO Gap (ΔE) | 7.3 | Suggests high kinetic stability and low chemical reactivity. researchgate.net |

Virtual Screening and Design of Analogues based on Computational Insights

The structural and electronic information derived from computational studies serves as a foundation for the rational design of new molecules with desired properties. Virtual screening and computational design are integral parts of modern drug discovery, and the 1,2,4-oxadiazole scaffold is a common feature in many bioactive compounds. nih.govnih.govnih.govmdpi.commdpi.com

A typical workflow for designing analogues of this compound would involve:

Target Identification : Defining a biological target (e.g., an enzyme or receptor) for which the analogue should have affinity.

Pharmacophore Modeling : Using the computational data (MEP, FMO) to understand the key features of the parent molecule responsible for its (hypothetical) activity. The 1,2,4-oxadiazole ring often acts as a bioisostere for amide or ester groups, providing metabolic stability. mdpi.comnih.gov

In Silico Modification : Creating a virtual library of analogues by systematically modifying different parts of the molecule. For instance, the propyl group could be replaced with other alkyl or aryl groups, or the methanediol moiety could be modified to alter its hydrogen bonding capacity. researchgate.netnih.gov

Molecular Docking and Virtual Screening : Docking the designed analogues into the active site of the biological target to predict their binding affinity and orientation. nih.govmdpi.com This process filters the library to identify the most promising candidates.

ADMET Prediction : In silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top candidates to evaluate their drug-likeness. nih.gov

This computational approach accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of success, saving time and resources. nih.govresearchgate.net

| Analogue Modification | Design Rationale | Predicted Improvement |

|---|---|---|

| Replace propyl group with a p-fluorophenyl group at C3 | Introduce aromatic interactions (π-π stacking) with the target's active site. nih.gov | Increased binding affinity and selectivity. |

| Replace methanediol with a carboxylic acid at C5 | Enhance hydrogen bonding and salt-bridge formation with receptor residues. | Improved aqueous solubility and target engagement. |

| Introduce a CF3 group on the propyl chain | Block a potential site of metabolic oxidation. | Increased metabolic stability and longer biological half-life. |

Chemical Reactivity and Transformation Pathways of 3 Propyl 1,2,4 Oxadiazol 5 Yl Methanediol

Dynamic Equilibrium Between the Methanediol (B1200039) Form and its Carbonyl Precursor

(3-Propyl-1,2,4-oxadiazol-5-yl)methanediol exists in a reversible equilibrium with its dehydrated form, 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde (B3080443). This equilibrium is fundamental to understanding the compound's stability and reactivity. The hydration of the aldehyde's carbonyl group leads to the formation of the methanediol, while the elimination of a water molecule from the methanediol regenerates the aldehyde.

Equilibrium Reaction

3-Propyl-1,2,4-oxadiazole-5-carbaldehyde + H₂O ⇌ this compound

The position of the equilibrium between the aldehyde and its hydrated gem-diol form is governed by a delicate balance of thermodynamic and kinetic factors.

Thermodynamic Factors: The stability of the methanediol is significantly influenced by the electronic properties of the substituent attached to the carbonyl carbon. Electron-withdrawing groups tend to destabilize the carbonyl group of the aldehyde by increasing the partial positive charge on the carbonyl carbon, thereby favoring the hydrated gem-diol form. The 1,2,4-oxadiazole (B8745197) ring is a potent electron-withdrawing heterocycle. This property is expected to thermodynamically favor the existence of this compound over its aldehyde precursor. In related heterocyclic systems, such as pyridinecarboxaldehydes, the position of the aldehyde group on the ring has a clear effect on the hydration reaction. researchgate.netresearchgate.net For instance, the existence of a stable dihydrate of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde (B1611044) suggests a strong tendency for these types of compounds to exist in the hydrated, gem-diol form. sigmaaldrich.com

Kinetic Factors: The interconversion between the aldehyde and the methanediol is typically a rapid process. The kinetics of the hydration and dehydration reactions are influenced by the reaction conditions, including the presence of catalysts.

Table 1: Factors Influencing the Aldehyde-Methanediol Equilibrium

| Factor | Influence on Equilibrium | Rationale |

| Electronic Effects | The electron-withdrawing 1,2,4-oxadiazole ring shifts the equilibrium toward the methanediol. | Destabilization of the partial positive charge on the aldehyde's carbonyl carbon favors nucleophilic attack by water. |

| Steric Hindrance | The propyl group may offer minimal steric hindrance, not significantly impacting the equilibrium. | The primary influence is electronic rather than steric for this structure. |

| Temperature | Higher temperatures generally favor the aldehyde form. | The dehydration reaction is typically entropically favored (one molecule forming two). |

The surrounding chemical environment, particularly the solvent and pH, plays a crucial role in determining the predominant form of the compound in solution. researchgate.net

Solvent Polarity: In aqueous solutions or other polar protic solvents, the equilibrium is strongly shifted towards the methanediol form. researchgate.net These solvents can stabilize the hydroxyl groups of the gem-diol through hydrogen bonding, making the hydrated form more energetically favorable. Conversely, in non-polar, aprotic solvents, the aldehyde form is expected to be the major species.

pH: The pH of the solution significantly affects the rate of interconversion. Both acidic and basic conditions can catalyze the hydration of the aldehyde and the dehydration of the methanediol. researchgate.net At neutral pH, the reaction may be slower. In acidic media, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water. In basic media, the hydroxide (B78521) ion acts as a more potent nucleophile than water, facilitating the formation of the gem-diol.

The interconversion between 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde and its methanediol hydrate (B1144303) can be accelerated by catalysts.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the aldehyde is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

Base Catalysis: Under basic conditions, the hydration reaction is facilitated by the presence of the hydroxide ion (OH⁻), which is a stronger nucleophile than water. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then protonated by water to yield the gem-diol.

Reactions at the Methanediol Functional Group

While the methanediol exists in equilibrium with the aldehyde, its two hydroxyl groups provide sites for characteristic chemical transformations. However, many reactions that appear to be with the methanediol actually proceed via the more reactive aldehyde form present in the equilibrium.

This compound undergoes condensation reactions with a variety of nucleophiles. These reactions typically proceed through the small amount of the aldehyde form present in the equilibrium. As the aldehyde reacts, the equilibrium shifts (Le Châtelier's principle), driving the dehydration of the methanediol to replenish the aldehyde until the reaction is complete.

Common nucleophiles that participate in such condensation reactions include:

Amines (Primary and Secondary): Reaction with primary amines yields imines (Schiff bases), while secondary amines can form enamines if a proton is available on an adjacent carbon.

Hydrazines: Condensation with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) forms hydrazones.

Hydroxylamine: Forms oximes upon reaction.

Semicarbazide: Yields semicarbazones.

The reaction of formaldehyde (B43269) with 3,4-diamino-1,2,5-oxadiazole to form various cyclic and methylene-bridged products serves as an example of condensation reactions involving an aldehyde and a nucleophilic heterocyclic system. researchgate.net

The two hydroxyl groups of the methanediol can be derivatized through reactions common to alcohols. These reactions can effectively "trap" the compound in its hydrated form, preventing its reversion to the aldehyde.

Acetylation: The hydroxyl groups can be converted to acetate (B1210297) esters using acetylating agents like acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base such as pyridine (B92270). This would yield (3-Propyl-1,2,4-oxadiazol-5-yl)methanediyl diacetate.

Silylation: Silyl ethers can be formed by reacting the methanediol with silylating agents, such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), often in the presence of a base like triethylamine (B128534) or imidazole. This would result in the formation of a bis-silylated derivative.

Table 2: Summary of Potential Reactions at the Methanediol Functional Group

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Type |

| Condensation | Primary Amine (R-NH₂) | C(OH)₂ → C=N-R | Imine (Schiff Base) |

| Condensation | Hydrazine (H₂NNH₂) | C(OH)₂ → C=N-NH₂ | Hydrazone |

| Acetylation | Acetic Anhydride / Pyridine | -OH → -OCOCH₃ | Diacetate Ester |

| Silylation | TMSCl / Triethylamine | -OH → -OSi(CH₃)₃ | Bis-Silyl Ether |

Controlled Oxidation and Reduction Reactions

The reactivity of this compound in redox reactions involves both the methanediol substituent and the heterocyclic ring.

Oxidation: The methanediol group, being a hydrated form of an aldehyde, is susceptible to oxidation. Controlled oxidation would likely convert the methanediol moiety into a carboxylic acid, yielding 3-propyl-1,2,4-oxadiazole-5-carboxylic acid. This transformation is a standard reaction for aldehydes and their hydrates. The 1,2,4-oxadiazole ring itself is generally resistant to mild oxidizing conditions. For instance, studies on related compounds have shown that substituents on the oxadiazole ring can be oxidized while leaving the ring intact. One study reported the manganese dioxide mediated oxidation of a 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole to the corresponding aromatic 1,2,4-oxadiazole, demonstrating the robustness of the propyl-substituted ring to certain oxidants. nih.gov

Reduction: Reduction reactions can target either the methanediol group or the oxadiazole ring. The methanediol group could potentially be reduced to a hydroxymethyl or a methyl group, depending on the reducing agent and reaction conditions.

However, the 1,2,4-oxadiazole ring is known to undergo reductive cleavage due to the inherent weakness of the O-N bond. chim.it This susceptibility means that harsh reducing conditions could lead to the opening of the heterocyclic ring, resulting in various degradation products rather than a simple reduction of the substituent. The likely outcome of ring reduction is the formation of amidines or related nitrogenous compounds.

Reactivity of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is a five-membered heterocycle with a low degree of aromaticity. psu.edu This, combined with the weak O-N bond and the electrophilic nature of the ring carbons (C3 and C5), makes it prone to various transformations, particularly rearrangements into more stable heterocyclic systems. chim.itpsu.edu

The stability of the 1,2,4-oxadiazole core is a critical factor in its synthetic utility. Disubstituted 1,2,4-oxadiazoles, such as the 3-propyl-5-substituted compound , exhibit considerable thermal and chemical stability. nih.gov Computational studies indicate that among the stable oxadiazole isomers, the 1,2,4-oxadiazole is less stable than the 1,3,4-oxadiazole (B1194373) isomer, which influences its tendency to rearrange. scirp.orgscirp.org

The ring's stability is generally maintained under neutral and acidic conditions. However, it can be susceptible to cleavage under strong basic conditions or upon prolonged heating. Photochemical conditions can also induce instability, leading to ring-opening or rearrangement reactions. chim.itpsu.edu

Table 1: Stability of the 1,2,4-Oxadiazole Core

| Condition | Stability | Notes |

|---|---|---|

| Thermal | Moderately Stable | Can undergo pyrolytic fragmentation or rearrangement at high temperatures. psu.edu |

| Photochemical | Unstable | Prone to O-N bond cleavage and subsequent rearrangements. chim.itpsu.edu |

| Acidic (Strong) | Generally Stable | Disubstituted rings can tolerate strong acids like concentrated sulfuric acid. |

| Basic (Strong) | Susceptible to Cleavage | Strong bases can induce ring-opening hydrolysis. |

| Oxidative | Generally Stable | The ring is resistant to many common oxidizing agents. nih.govresearchgate.net |

| Reductive | Susceptible to Cleavage | The weak O-N bond is prone to reductive cleavage. chim.it |

The electronic nature of the 1,2,4-oxadiazole ring dictates its behavior in substitution reactions. The presence of two electronegative nitrogen atoms and an oxygen atom makes the ring electron-deficient.

Electrophilic Substitution: The 1,2,4-oxadiazole ring is highly resistant to electrophilic aromatic substitution. The electron-poor nature of the ring deactivates it towards attack by electrophiles. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are generally not feasible on the oxadiazole core itself.

Nucleophilic Substitution: In contrast, the ring carbons, particularly C3 and C5, are electrophilic and thus susceptible to nucleophilic attack. chim.it For a substitution reaction to occur, a suitable leaving group must be present at one of these positions. In this compound, neither the propyl nor the methanediol group is a good leaving group. However, if a derivative with a leaving group (e.g., a halogen) at the C3 or C5 position were used, nucleophilic substitution would be a viable pathway. The C5 position is generally considered more electrophilic and reactive towards nucleophiles, a characteristic that is often exploited in the synthesis of complex molecules. chim.it

Due to its relatively low aromaticity and the labile O-N bond, the 1,2,4-oxadiazole ring readily undergoes rearrangement to form more stable heterocyclic structures. osi.lvresearchgate.net

ANRORC Reactions: One of the most significant reaction pathways is the Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. osi.lvresearchgate.net This transformation is common when 1,2,4-oxadiazoles react with bidentate nucleophiles like hydrazine or hydroxylamine. chim.itnih.gov The general mechanism involves:

Addition: The nucleophile attacks the electrophilic C5 carbon of the oxadiazole ring.

Ring Opening: The attack leads to the cleavage of the weak O-N bond, forming an open-chain intermediate.

Ring Closure: The intermediate undergoes an intramolecular cyclization to form a new, often more stable, five- or six-membered heterocyclic ring.

The reactivity in ANRORC rearrangements is often enhanced by the presence of an electron-withdrawing group at the C5 position, which further increases the electrophilicity of this carbon. chim.it While the methanediol group is not a strong electron-withdrawing group, this pathway remains a potential transformation for the title compound under appropriate conditions.

Boulton-Katritzky Rearrangement (BKR): This is a well-known thermal rearrangement of 1,2,4-oxadiazoles. chim.itosi.lv The BKR involves an intramolecular nucleophilic substitution where a nucleophilic atom within a side chain at the C3 position attacks the N2 atom of the ring, leading to a new heterocyclic system. For this compound, this specific rearrangement is unlikely as the propyl group at C3 lacks the necessary nucleophilic center to initiate the process.

Photochemical Rearrangements: Irradiation with UV light can provide the energy to cleave the weak O-N bond, generating highly reactive intermediates that can rearrange into various isomers. psu.edunih.gov For example, 3,5-disubstituted 1,2,4-oxadiazoles can rearrange to other oxadiazole isomers or different heterocyclic systems like triazoles. nih.gov

Table 2: Major Rearrangement Pathways of the 1,2,4-Oxadiazole Ring

| Rearrangement | Type | Key Feature |

|---|---|---|

| ANRORC | Nucleophile-induced | Involves addition of a nucleophile, ring opening, and re-closure. osi.lvresearchgate.net |

| Boulton-Katritzky (BKR) | Thermal | Intramolecular attack from a C3 side-chain onto the N2 ring atom. chim.it |

| Photochemical | Photo-induced | Proceeds via cleavage of the O-N bond to form reactive intermediates. psu.edu |

Investigation of Reaction Intermediates and Byproducts

The transient species and secondary products formed during the transformation of this compound depend entirely on the reaction pathway.

In ANRORC-type mechanisms , the reaction proceeds through a distinct, open-chain intermediate. For instance, reaction with hydrazine would first form a tetrahedral intermediate at C5, which would then open to form a species containing both a nitrile and a hydrazone moiety. This intermediate would then cyclize to form a triazole derivative. nih.gov Incomplete reactions or side reactions could result in the isolation of these open-chain byproducts.

Photochemical rearrangements are known to proceed through highly reactive, short-lived intermediates. Depending on the specific reaction, these can include zwitterionic species, diradicals, or nitrene-like intermediates, which are formed immediately following the photolytic cleavage of the O-N bond. psu.edunih.gov These intermediates rapidly collapse to form the final rearranged products. Trapping experiments are often required to provide evidence for their existence.

Byproducts in these reactions can arise from alternative rearrangement pathways of the intermediates or from their decomposition. For example, the cleavage of the oxadiazole ring can sometimes lead to the formation of nitriles and isocyanates as byproducts, depending on the fragmentation pattern.

Broader Academic Implications and Advanced Applications of 3 Propyl 1,2,4 Oxadiazol 5 Yl Methanediol in Chemical Sciences

Contribution to Understanding Fundamental Geminal Diol Chemistry and Stability

Geminal diols, organic compounds featuring two hydroxyl groups on the same carbon atom, are generally unstable and exist in a reversible equilibrium with their corresponding aldehyde or ketone and water. libretexts.orgquora.com This equilibrium usually favors the carbonyl compound, making the isolation of gem-diols challenging. quora.comresearchgate.net However, the stability of a geminal diol can be significantly enhanced by the presence of strong electron-withdrawing groups attached to the diol-bearing carbon. libretexts.orgvaia.comquora.com

A classic example is chloral (B1216628) hydrate (B1144303), (Cl₃C)HC(OH)₂, where the three electron-withdrawing chlorine atoms stabilize the diol form. quora.comwikipedia.org Similarly, the 1,2,4-oxadiazole (B8745197) ring in (3-Propyl-1,2,4-oxadiazol-5-yl)methanediol is a potent electron-withdrawing heterocycle. This property is expected to destabilize the corresponding aldehyde, shifting the hydration equilibrium in favor of the geminal diol. libretexts.orgechemi.com The study of this molecule, therefore, offers a valuable model for quantifying the stabilizing effects of nitrogen-rich heterocycles on this otherwise labile functional group. It contributes to a deeper understanding of the electronic factors that govern the hydration of carbonyls, a fundamental reaction in organic chemistry. vaia.comorgoreview.com The successful preparation and characterization of the simplest geminal diol, methanediol (B1200039), has recently advanced the perception of the chemistry and chemical bonding of this class of molecules, highlighting their potential stability and role in chemical processes. olemiss.edunih.govnsf.govresearchgate.net

Development of Novel Synthetic Methodologies for Oxadiazoles and Hydrates

The synthesis of this compound involves two key chemical transformations: the construction of the 1,2,4-oxadiazole ring and the hydration of a carbonyl group. The development of synthetic routes to this molecule inherently drives innovation in these areas.

1,2,4-Oxadiazole Synthesis: The most common methods for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involve the cyclization of an O-acyl amidoxime (B1450833) intermediate. rjptonline.org This is typically achieved by reacting an N-hydroxyamidine (amidoxime) with an activated carboxylic acid derivative, such as an acyl chloride. rjptonline.orgnih.gov Other modern approaches utilize microwave irradiation, solid-supported reagents, or one-pot reactions from nitriles to improve efficiency and yield. nih.govorganic-chemistry.org Synthesizing the 3-propyl-5-substituted precursor for the target molecule provides a testbed for optimizing these methodologies.

Hydrate Formation: The geminal diol moiety is the hydrated form of the corresponding aldehyde, (3-propyl-1,2,4-oxadiazol-5-yl)carbaldehyde. The formation is a nucleophilic addition of water to the carbonyl group, a reaction that can be catalyzed by either acid or base. orgoreview.comorgosolver.comyoutube.com As noted, due to the electron-withdrawing nature of the oxadiazole ring, this equilibrium is expected to favor the diol. Studying this specific hydration reaction can provide insights into efficient methods for creating stable geminal diols from heteroaromatic aldehydes, a process that is often not thermodynamically favored with simple alkyl or aryl aldehydes. orgoreview.com

Application in Coordination Chemistry: Ligand Design for Metal Complexes

The 1,2,4-oxadiazole scaffold has been explored, though less extensively than its 1,3,4-isomer, as a ligand in coordination chemistry. nih.gov The two nitrogen atoms in the ring can act as donor sites for metal ions, allowing the heterocycle to function as a building block for coordination polymers and discrete metal complexes. nih.govresearchgate.netresearchgate.net

This compound offers several potential coordination modes. The nitrogen atoms of the oxadiazole ring can chelate to a metal center, and this interaction can be supplemented by hydrogen bonding or direct coordination from the hydroxyl groups of the geminal diol. This multi-chelating potential makes it an intriguing candidate for designing multidimensional metal-organic frameworks (MOFs) or supramolecular structures. nih.govacs.orgacs.org The coordination with transition metals has been shown to enhance the intrinsic properties of oxadiazole ligands, leading to applications in areas like catalysis and materials with interesting optoelectronic properties. nih.govresearchgate.net

Exploration in Materials Science: Advanced Functional Materials

Nitrogen-rich heterocyclic compounds are of significant interest in the field of advanced materials, particularly as energetic materials. nih.gov The oxadiazole ring, with its high nitrogen content and thermal stability, is considered an excellent "explosophore" or energetic backbone. researchgate.netrsc.org The combination of oxadiazole rings with other energetic groups can lead to materials with a desirable balance of high detonation performance and low sensitivity to impact and friction. frontiersin.orgfrontiersin.org

While the 1,3,4-oxadiazole (B1194373) isomer is often favored for its superior stability, 1,2,4-oxadiazole derivatives have also been successfully incorporated into energetic materials. researchgate.netfrontiersin.orgfrontiersin.org The structure of this compound, containing an oxadiazole ring, suggests its potential use as a synthon for more complex, high-energy density materials. The propyl group and diol functionality would likely be modified or replaced with explosophoric groups (e.g., -NO₂, -N₃) to enhance the energetic properties of the final compound. Furthermore, oxadiazole derivatives have found use in materials science as subunits for liquid crystals and luminescent materials. lifechemicals.com

Bioisosteric Applications (focusing on chemical concepts)

Chemical Bioisosterism with Esters and Amides

In medicinal chemistry, bioisosterism is a strategy used to replace a functional group in a lead compound with another group that retains similar biological activity while improving physicochemical or pharmacokinetic properties. researchgate.net The 1,2,4-oxadiazole ring is a well-established non-classical bioisostere for both ester and amide functionalities. researchgate.netnih.govresearchgate.netnih.gov

This replacement is advantageous because the oxadiazole ring mimics the key steric and electronic features of amides and esters—such as their planarity, size, and ability to participate in hydrogen bonding as an acceptor—but is significantly more resistant to metabolic degradation by hydrolases (esterases and amidases). researchgate.netnih.gov This increased metabolic stability can lead to improved bioavailability and duration of action for drug candidates. nih.gov

| Property | Amide Group (-CONH-) | Ester Group (-COO-) | 1,2,4-Oxadiazole Ring |

|---|---|---|---|

| Geometry | Planar | Planar | Planar, Aromatic |

| Hydrogen Bond Donor | Yes (N-H) | No | No |

| Hydrogen Bond Acceptor | Yes (C=O) | Yes (C=O and O-R) | Yes (N and O atoms) |

| Metabolic Stability | Susceptible to amidases | Susceptible to esterases | High resistance to hydrolysis |

| Dipole Moment | Strong | Strong | Similar to amide/ester |

Considerations in Scaffold Hopping and Chemical Space Exploration

Scaffold hopping is a computational or synthetic strategy in drug discovery that aims to identify new molecular cores (scaffolds) that are structurally distinct from existing ones but retain the same biological activity. niper.gov.in This technique is crucial for generating novel intellectual property, overcoming limitations of existing drug classes (like toxicity or poor pharmacokinetics), and exploring new chemical space. niper.gov.indundee.ac.uk

The this compound moiety represents a unique scaffold. Replacing a known pharmacophore, such as a substituted phenyl ring or another heterocyclic system, with this oxadiazole-based structure is a clear example of scaffold hopping. researchgate.netnih.gov This allows medicinal chemists to move away from patented chemical series while preserving the essential pharmacophoric features required for interaction with a biological target. niper.gov.in The novelty of the oxadiazole-gem-diol combination provides an opportunity to design molecules with unique three-dimensional shapes and property profiles, thereby expanding the accessible chemical space for drug discovery programs. dundee.ac.uknih.gov

Future Research Directions and Emerging Opportunities for 3 Propyl 1,2,4 Oxadiazol 5 Yl Methanediol

Investigation of Solid-State Reactivity and Phase Transitions

The study of solid-state chemistry offers a unique avenue for discovering novel reaction pathways and material properties. For derivatives of (3-Propyl-1,2,4-oxadiazol-5-yl)methanediol, a deeper understanding of their solid-state behavior could lead to significant advancements.

Future investigations should focus on the mechanochemical synthesis of 1,2,4-oxadiazoles, a technique that involves inducing reactions in the solid state through mechanical energy like grinding or milling. nih.gov This approach is a cornerstone of green chemistry, often proceeding in the absence of solvents, which can lead to increased reaction rates and quantitative yields. nih.gov

Furthermore, the phase transition behavior of 1,2,4-oxadiazole (B8745197) derivatives warrants more in-depth study. Research has shown that nonsymmetric 1,2,4-oxadiazole derivatives can exhibit liquid crystalline behavior, with differential scanning calorimetry (DSC) studies revealing multiple phase transitions. researchgate.net Understanding how modifications to the substituents on the oxadiazole ring, such as the propyl and methanediol (B1200039) groups, influence these phase transitions could lead to the development of novel materials with tunable properties.

Table 1: Potential Solid-State Research Areas

| Research Area | Focus | Potential Outcomes |

| Mechanochemistry | Solvent-free synthesis of analogues. | Greener synthetic routes, novel polymorphs. |

| Phase Transition Studies | Effect of substituents on liquid crystalline phases. | Development of new materials with tailored thermal and optical properties. |

| Polymorphism Screening | Identification and characterization of different crystalline forms. | Improved understanding of solid-state stability and bioavailability for pharmaceutical applications. |

High-Throughput Synthesis and Screening of Analogues

The development of extensive compound libraries is crucial for identifying lead compounds in drug discovery and materials science. High-throughput synthesis and screening methodologies are poised to accelerate the exploration of the chemical space around this compound.

Continuous flow reactors offer a powerful platform for the high-throughput synthesis of 1,2,4-oxadiazole libraries. rsc.org These systems allow for rapid reaction optimization and the generation of a diverse range of analogues by systematically varying the starting materials. rsc.org The integration of synthesis and purification platforms can further streamline this process, significantly reducing the time required for library generation. rsc.org

Once synthesized, these libraries can be subjected to high-throughput screening to evaluate their biological activities or material properties. For instance, in drug discovery, large libraries of 1,2,4-oxadiazole derivatives can be screened against various biological targets to identify promising hits for the development of new anti-inflammatory agents or other therapeutics. researchgate.net

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A detailed understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and discovering new chemical transformations. Advanced spectroscopic techniques, particularly when applied for in situ monitoring, can provide invaluable real-time insights into the formation of this compound and its analogues.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the structural elucidation of complex heterocyclic compounds. ipb.ptnumberanalytics.com Techniques such as HSQC, HMQC, and HMBC can be used to unequivocally assign proton, carbon, and even nitrogen resonances, providing a detailed picture of the molecular structure. ipb.pt The application of these techniques in real-time could allow for the direct observation of reaction intermediates and byproducts, offering a deeper understanding of the reaction pathway.

Furthermore, the integration of spectroscopic methods with flow chemistry setups can enable continuous, in-line reaction monitoring. This approach allows for precise control over reaction parameters and facilitates rapid optimization, leading to improved yields and purities.

Integration with Machine Learning and AI for Property Prediction and Synthesis Design

The synergy between computational modeling and experimental chemistry is set to revolutionize the discovery of new molecules. Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools for predicting molecular properties and designing efficient synthetic routes. numberanalytics.com

For this compound and its analogues, ML models can be trained on existing datasets to predict a wide range of properties, including binding affinities, solubility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. researchgate.netarxiv.orgacellera.com This predictive capability can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the discovery process. arxiv.org While neural networks are powerful, simpler models can also be effective, highlighting the critical importance of high-quality training data. arxiv.orgacellera.com

AI can also be employed in retrosynthetic analysis to devise novel and efficient synthetic pathways. By analyzing vast databases of chemical reactions, AI algorithms can propose synthetic routes that may not be immediately obvious to human chemists, opening up new avenues for the synthesis of complex 1,2,4-oxadiazole derivatives.

Table 2: Applications of AI and Machine Learning

| Application | Technique | Potential Impact |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks. | Rapid screening of virtual libraries, prioritization of synthetic targets. mdpi.com |

| Synthesis Design | Retrosynthesis Algorithms. | Discovery of novel and more efficient synthetic routes. |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning. | Automated optimization of reaction conditions for higher yields and purity. |

Exploration of Sustainable Synthesis and Catalysis in its Production

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the production of this compound, a focus on sustainable synthesis and novel catalytic systems is paramount.

Recent research has highlighted the use of innovative catalysts for the synthesis of 1,2,4-oxadiazoles. For example, graphene oxide (GO) has been employed as a metal-free, dual-activity catalyst, acting as both an acid catalyst and an oxidant. nih.gov The use of such sustainable and versatile catalysts can help to reduce the environmental impact of chemical synthesis. nih.gov

Furthermore, the development of one-pot synthesis protocols and the use of environmentally benign solvents are key areas for future research. nih.gov Microwave-assisted synthesis has also emerged as a green chemistry approach that can reduce reaction times and improve yields. nih.gov Exploring these sustainable methods for the synthesis of this compound will be crucial for its environmentally responsible production.

Discovery of Novel Chemical Transformations

While the 1,2,4-oxadiazole ring is relatively stable, its reactivity can be harnessed to discover novel chemical transformations, leading to the synthesis of new heterocyclic systems. The low level of aromaticity and the cleavable O-N bond are key features that can be exploited in this regard. chim.it

The 1,2,4-oxadiazole nucleus can undergo various thermal or photochemical rearrangements. chim.it For instance, the Boulton-Katritzky rearrangement is a well-studied transformation that can lead to the formation of other heterocyclic systems. chim.it Future research could focus on exploring new rearrangements and reactions of the 1,2,4-oxadiazole ring, potentially triggered by novel catalysts or reaction conditions.

The carbon atoms at the C3 and C5 positions of the 1,2,4-oxadiazole ring are susceptible to nucleophilic attack, while being generally inert to electrophilic substitution. chim.itchemicalbook.com Investigating the reactivity of these positions with a wider range of nucleophiles could lead to the development of new functionalization strategies and the synthesis of previously inaccessible derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3-Propyl-1,2,4-oxadiazol-5-yl)methanediol and related 1,2,4-oxadiazole derivatives?

- Methodological Answer: A common approach involves refluxing intermediates (e.g., carboxylic acid derivatives with hydroxylamine) in ethanol, followed by cyclization to form the oxadiazole core. For example, 3,5-disubstituted-1,2,4-oxadiazoles are synthesized by reacting amidoximes with activated carbonyl compounds under thermal conditions . Post-synthesis, purification via recrystallization (e.g., using DMF-EtOH mixtures) is critical to isolate high-purity products . Structural confirmation typically employs NMR, IR, and mass spectrometry.

Q. How can the stability of this compound in aqueous solutions be evaluated?

- Methodological Answer: Stability studies should account for hydration equilibria, as methanediol derivatives (geminal diols) reversibly hydrate in water. Monitor pH-dependent stability using UV-Vis spectroscopy or HPLC, referencing formaldehyde-methanediol equilibria (hydration constant Khyd ≈ 2 × 10³) . For quantitative analysis, employ thermodynamic parameters (ΔG, ΔH) derived from computational models or calorimetry .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

- Methodological Answer: Use ¹H/¹³C NMR to confirm the propyl chain and oxadiazole ring protons. The geminal diol (methanediol) group shows broad OH peaks (~δ 5-6 ppm) in DMSO-d₆. IR spectroscopy identifies O-H (3200–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches. Single-crystal X-ray diffraction (employing SHELXL ) resolves stereochemistry and hydrogen-bonding networks, critical for verifying the diol configuration .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in atmospheric or biological systems?

- Methodological Answer: Perform ab initio calculations (e.g., DFT at B3LYP/6-311+G(d,p)) to model reaction pathways, such as hydroxyl radical interactions or enzymatic hydrolysis. Calculate Gibbs free energy (ΔG) for hydration/dehydration equilibria and use molecular docking to predict binding affinities with biological targets (e.g., bacterial enzymes ). Software like Gaussian or ORCA can simulate transition states for degradation pathways.

Q. What strategies resolve contradictions in biological activity data across structurally similar oxadiazole derivatives?

- Methodological Answer: Conduct systematic SAR studies by varying substituents (e.g., alkyl chains, aryl groups) and correlating changes with bioactivity. For example, substituents at the oxadiazole 3-position significantly impact antimicrobial potency . Use multivariate regression to identify physicochemical descriptors (logP, polar surface area) driving activity. Validate hypotheses via in vitro assays (e.g., MIC against S. aureus) and crystallographic analysis of target-ligand interactions .

Q. How can biocatalytic methods improve the enantioselective synthesis of this compound?

- Methodological Answer: Employ baker’s yeast (S. cerevisiae) for asymmetric reduction of ketone precursors to chiral alcohols, as demonstrated in the synthesis of 4-[3-aryl-1,2,4-oxadiazol-5-yl]butanols . Optimize reaction conditions (pH, temperature, co-solvents) to enhance enantiomeric excess (ee). Confirm stereochemistry via chiral HPLC or X-ray crystallography .

Q. What experimental designs are optimal for studying the compound’s role in aerosol formation or atmospheric chemistry?

- Methodological Answer: Simulate atmospheric conditions in a smog chamber, monitoring methanediol’s reactivity with ozone/OH radicals via FTIR or mass spectrometry. Reference studies on formaldehyde-methanediol equilibria to model partitioning between gas and aqueous phases. Computational fluid dynamics (CFD) can predict aerosol nucleation rates in polluted environments.

Data Analysis & Technical Challenges

Q. How should crystallographic data be processed to resolve hydrogen-bonding networks in this compound?

- Methodological Answer: Collect high-resolution X-ray data (≤ 1.0 Å) and refine using SHELXL . Assign hydrogen atoms via difference Fourier maps and constrain OH groups with AFIX commands. Analyze packing diagrams with Mercury (CCDC) to identify intermolecular H-bonds (e.g., O-H···N/O interactions), which stabilize crystal lattices and influence solubility .

Q. What statistical approaches address batch-to-batch variability in synthetic yields?

- Methodological Answer: Apply design of experiments (DoE, e.g., Box-Behnken) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). Use ANOVA to identify significant factors. For example, ethanol purity and reflux duration may critically impact cyclization efficiency . Implement QC protocols (HPLC, TGA) to monitor intermediate stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.